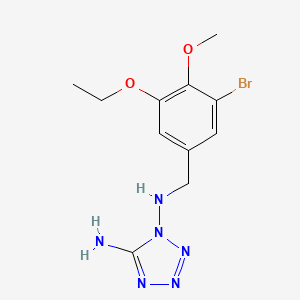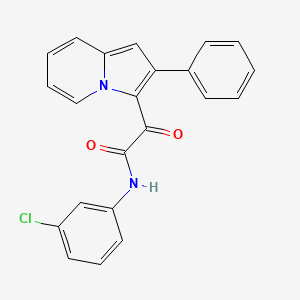![molecular formula C10H11N5O B4329073 4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B4329073.png)
4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized through different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide involves the inhibition of various enzymes and pathways. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its anti-oxidant properties. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide is its potential use in various fields of scientific research. It has shown promising results in cancer research, anti-inflammatory research, and antibiotic research. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its mechanism of action is not fully elucidated, and further studies are needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the research on 4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential applications in cancer research, anti-inflammatory research, and antibiotic research. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its long-term effects and potential toxicity. Finally, the development of new derivatives and analogs of 4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Applications De Recherche Scientifique
4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders such as Alzheimer's disease. Additionally, it has been investigated for its potential use in the development of new antibiotics.
Propriétés
IUPAC Name |
4-(pyridin-4-ylmethylamino)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10(16)9-8(6-14-15-9)13-5-7-1-3-12-4-2-7/h1-4,6,13H,5H2,(H2,11,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNBMNUPWSYDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=C(NN=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B4328995.png)
![3,4,5-triethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B4329003.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(4-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4329004.png)
![4-({3-[(4-methoxyphenyl)sulfonyl]imidazolidin-1-yl}carbonyl)morpholine](/img/structure/B4329017.png)
![4-({3-[(4-fluorophenyl)sulfonyl]-2-isopropylimidazolidin-1-yl}carbonyl)morpholine](/img/structure/B4329021.png)
![3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4329027.png)
![4'-amino-6'-[(4-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329035.png)
![4'-amino-1-methyl-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329045.png)
![5,6-dichloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B4329049.png)

![6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-b]cinnolin-10-ol](/img/structure/B4329065.png)


![methyl 2-{[oxo(2-phenylindolizin-3-yl)acetyl]amino}benzoate](/img/structure/B4329085.png)